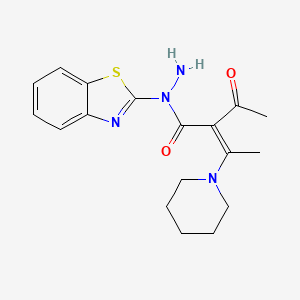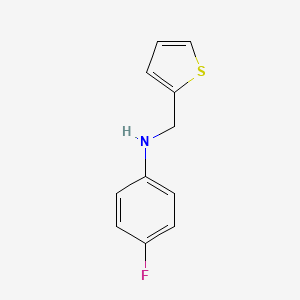
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate is a complex organic compound that integrates the benzimidazole, pyrazole, and benzoate moieties. Benzimidazole is a heterocyclic aromatic organic compound known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The pyrazole ring is another important pharmacophore in medicinal chemistry, often associated with anti-inflammatory and analgesic activities. The benzoate group, derived from benzoic acid, is commonly used in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate typically involves multiple steps, starting with the preparation of the benzimidazole and pyrazole intermediates. Benzimidazole can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents . The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The final step involves the esterification of the benzimidazole-pyrazole intermediate with benzoic acid or its derivatives under dehydrating conditions, such as using thionyl chloride or dicyclohexylcarbodiimide (DCC) as a coupling agent .
Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, along with catalysts such as palladium on carbon or Lewis acids like aluminum chloride. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzimidazole and pyrazole derivatives.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation, which is crucial for cell division . The pyrazole ring can interact with cyclooxygenase enzymes, inhibiting the production of pro-inflammatory mediators like prostaglandins. These combined actions contribute to the compound’s anticancer and anti-inflammatory effects.
Comparison with Similar Compounds
Similar compounds to 1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl benzoate include:
1H-benzimidazol-2-yl benzoate: Lacks the pyrazole ring, resulting in different pharmacological properties.
3-methyl-1H-pyrazol-5-yl benzoate: Lacks the benzimidazole ring, affecting its biological activity.
1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazole: Lacks the benzoate group, altering its chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer a broad spectrum of biological activities and versatile applications in various fields.
Properties
Molecular Formula |
C18H14N4O2 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl] benzoate |
InChI |
InChI=1S/C18H14N4O2/c1-12-11-16(24-17(23)13-7-3-2-4-8-13)22(21-12)18-19-14-9-5-6-10-15(14)20-18/h2-11H,1H3,(H,19,20) |
InChI Key |
YOWFZTDOTABBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)OC(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-ethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12216321.png)
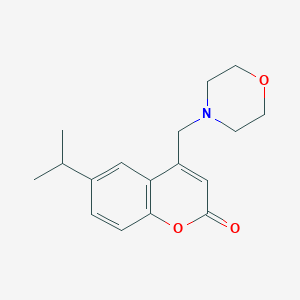

![1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12216335.png)
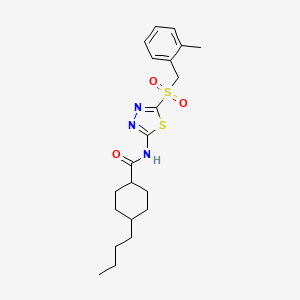
![ethyl 5-acetyl-2-{[(6,8-dimethyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B12216348.png)
![bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B12216351.png)
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B12216352.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12216363.png)
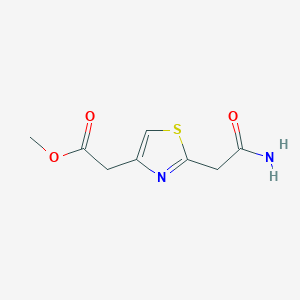
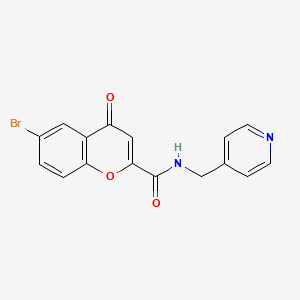
![7-(4-chlorophenyl)-3-(naphthalen-1-ylmethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12216378.png)
